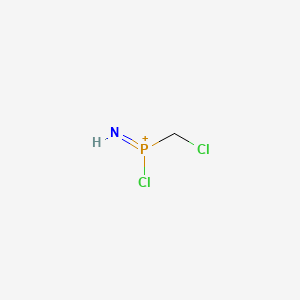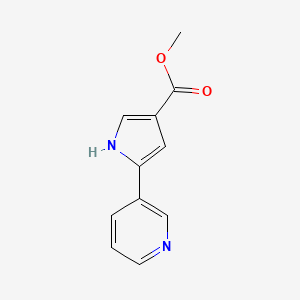
Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with an appropriate pyrrole derivative in the presence of a catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyridine and pyrrole compounds .
Applications De Recherche Scientifique
Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
- Methyl 5-(pyridin-3-yl)-1H-imidazole-3-carboxylate
- Methyl 5-(pyridin-3-yl)-1H-triazole-3-carboxylate
Uniqueness
Methyl 5-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of a pyridine ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
90706-42-6 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 5-pyridin-3-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-5-10(13-7-9)8-3-2-4-12-6-8/h2-7,13H,1H3 |
Clé InChI |
BNGTXJFFOZMGDB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC(=C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


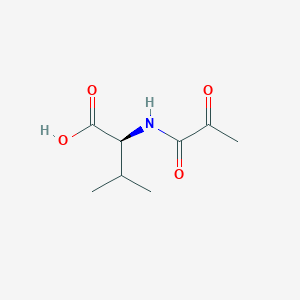
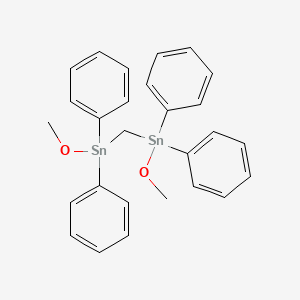
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
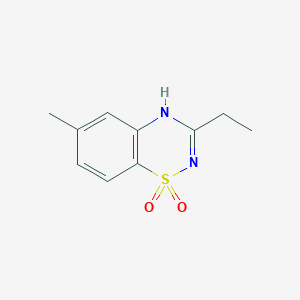
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
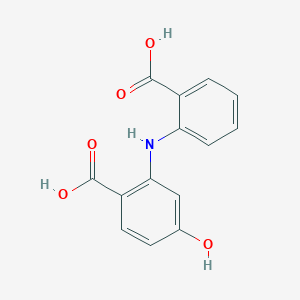

![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
